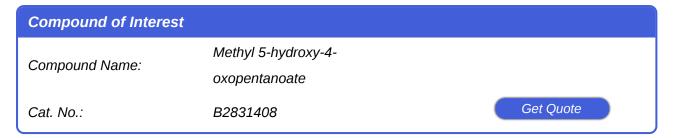


# "Methyl 5-hydroxy-4-oxopentanoate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive technical guide on the physical and chemical properties of **Methyl 5-hydroxy-4-oxopentanoate**, designed for researchers, scientists, and drug development professionals.

#### Introduction

Methyl 5-hydroxy-4-oxopentanoate (CAS No. 66274-27-9) is an organic compound belonging to the family of keto-esters. Structurally, it features a methyl ester group, a ketone, and a primary alcohol functional group. Its chemical formula is C6H10O4. This multifunctional nature makes it a potentially interesting building block in organic synthesis. Publicly available information indicates that Methyl 5-hydroxy-4-oxopentanoate is a phytochemical, having been identified in plant species such as Clematis delavayi, Drymaria cordata, and Ranunculus ternatus.

Due to the limited availability of extensive experimental data in peer-reviewed literature, this guide consolidates the existing computed data and proposes logical experimental workflows for its synthesis and analysis, providing a foundational resource for researchers.

# **Physical and Chemical Properties**

Experimental data on the physical properties of **Methyl 5-hydroxy-4-oxopentanoate** is scarce. The information presented below is primarily derived from computational models, which provide estimations useful for initial experimental design.



# **Physical Properties**

The following table summarizes the key computed physical properties of the compound.

Property	Value	Source
Molecular Formula	C6H10O4	PubChem
Molecular Weight	146.14 g/mol	PubChem
XLogP3	-0.8	PubChem
Exact Mass	146.05790880 Da	PubChem
Monoisotopic Mass	146.05790880 Da	PubChem
Topological Polar Surface Area	63.6 Ų	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	4	PubChem

#### **Chemical Identifiers**

For unambiguous identification, a list of chemical identifiers is provided in the table below.



Identifier Type	Value	Source
IUPAC Name	methyl 5-hydroxy-4- oxopentanoate	PubChem
CAS Number	66274-27-9	PubChem
InChI	InChI=1S/C6H10O4/c1-10- 6(9)3-2-5(8)4-7/h7H,2- 4H2,1H3	PubChem
InChlKey	RKMQRPYLPSKVNS- UHFFFAOYSA-N	PubChem
Canonical SMILES	COC(=O)CCC(=O)CO	PubChem
Synonyms	5-hydroxy-4-oxopentanoic acid methyl ester, Methyl 5- hydroxy-4-oxovalerate	PubChem

## **Spectral Information**

While detailed experimental spectra are not readily available in public databases, the existence of spectral data has been noted. A standard analytical workflow would utilize the following techniques for structural elucidation and purity assessment.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H NMR would be expected to show signals corresponding to the methyl ester protons, the methylene protons of the pentanoate backbone, and the methylene and hydroxyl protons of the hydroxyacetyl group. <sup>13</sup>C NMR would show distinct peaks for the ester carbonyl, ketone carbonyl, the methoxy carbon, and the various methylene carbons in the chain.
- Mass Spectrometry (MS): GC-MS analysis would provide the mass-to-charge ratio of the molecular ion and characteristic fragmentation patterns, confirming the molecular weight and structural fragments.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretch of the alcohol, the C=O stretches of the ketone and ester groups, and C-O stretching frequencies.



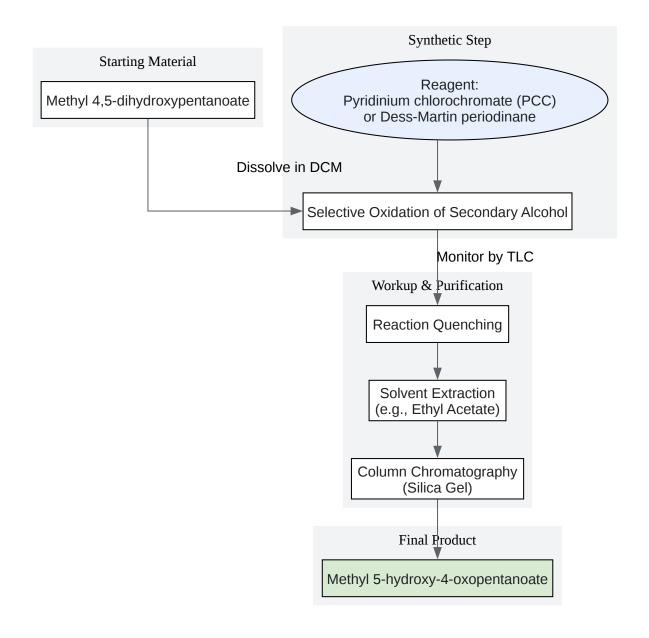
## **Proposed Experimental Protocols**

Given the absence of detailed published protocols, this section outlines a logical workflow for the synthesis and analysis of **Methyl 5-hydroxy-4-oxopentanoate**.

#### **Proposed Synthesis Workflow**

A plausible and direct method for synthesizing the target compound is through the selective oxidation of a precursor diol, Methyl 4,5-dihydroxypentanoate. This approach avoids harsh conditions that might affect the ester group.





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Caption: Proposed workflow for the synthesis of **Methyl 5-hydroxy-4-oxopentanoate**.



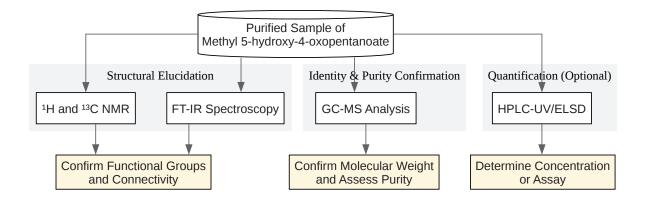
#### Methodology:

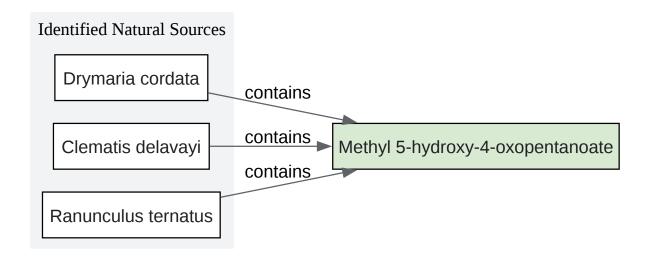
- Reaction Setup: Dissolve the starting material, Methyl 4,5-dihydroxypentanoate, in a suitable solvent such as dichloromethane (DCM).
- Oxidation: Add a mild oxidizing agent, such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane, portion-wise at room temperature. These reagents are chosen for their selectivity in oxidizing secondary alcohols to ketones without affecting the primary alcohol or ester functional groups.
- Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate for Dess-Martin periodinane).
- Extraction: Extract the crude product from the reaction mixture using an organic solvent like ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
- Purification: Purify the final product using silica gel column chromatography with a gradient of ethyl acetate in hexane to yield pure **Methyl 5-hydroxy-4-oxopentanoate**.

#### **Proposed Analytical Workflow**

To confirm the identity, purity, and structure of the synthesized product, a standard analytical workflow is proposed.







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